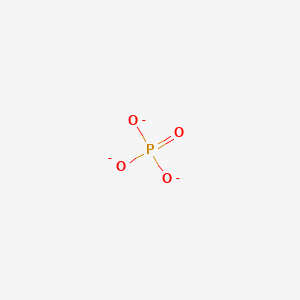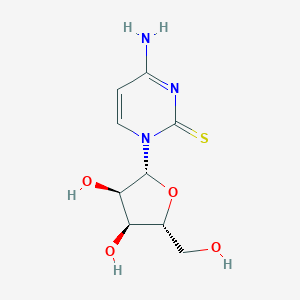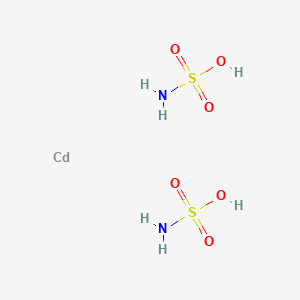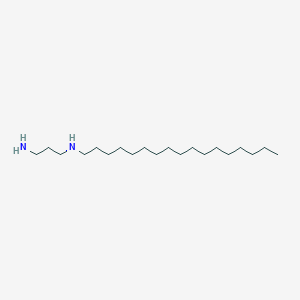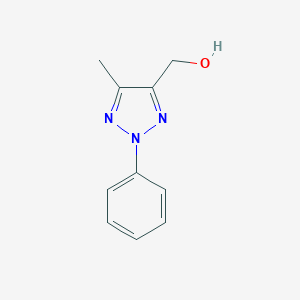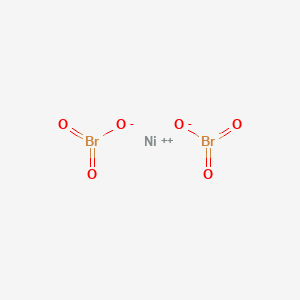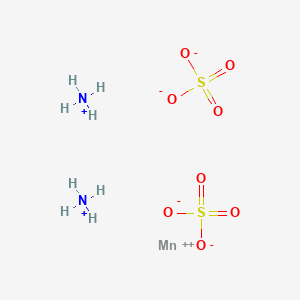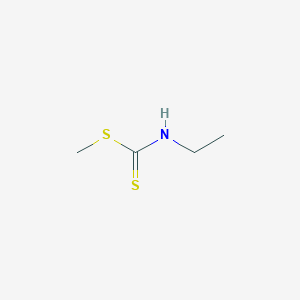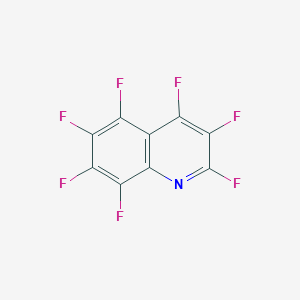
Quinoline, heptafluoro-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Quinoline, heptafluoro-, also known as 2,3,4,5,6,7,8-Heptafluoroquinoline, is a chemical compound that has gained significant attention in the scientific community due to its unique properties and potential applications in various fields.
作用機序
The mechanism of action of Quinoline, heptafluoro-, is not fully understood. However, studies have suggested that it may act through the inhibition of various enzymes and proteins, including topoisomerase II, dihydrofolate reductase, and RNA polymerase. It may also interfere with the function of membranes and ion channels.
Biochemical and Physiological Effects:
Quinoline, heptafluoro-, has been shown to have various biochemical and physiological effects. In vitro studies have suggested that it can induce apoptosis, inhibit cell proliferation, and disrupt DNA synthesis. In vivo studies have shown that it can reduce tumor growth and improve survival rates in animal models. However, its effects on human health are not fully understood, and further research is needed.
実験室実験の利点と制限
Quinoline, heptafluoro-, has several advantages for lab experiments, including its high reactivity and selectivity as a fluorinating agent, its fluorescent properties, and its potential as a catalyst for various reactions. However, its highly reactive nature and potential toxicity require careful handling and safety precautions.
将来の方向性
There are several potential future directions for the study of Quinoline, heptafluoro-. These include further investigation of its anticancer, antimalarial, and antiviral properties, the development of new fluorescent dyes and OLED materials, and the exploration of its potential as a catalyst for various reactions. Additionally, further research is needed to fully understand its mechanism of action and its effects on human health.
合成法
Quinoline, heptafluoro-, can be synthesized through various methods, including the reaction of quinoline with fluorine gas or the use of fluorinating agents such as hydrogen fluoride and sulfur tetrafluoride. Another method involves the reaction of quinoline with hexafluoroacetone in the presence of a catalyst such as aluminum chloride. The synthesis of Quinoline, heptafluoro-, requires careful handling due to the highly reactive nature of fluorine gas and fluorinating agents.
科学的研究の応用
Quinoline, heptafluoro-, has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and organic synthesis. In medicinal chemistry, Quinoline, heptafluoro-, has been investigated for its anticancer, antimalarial, and antiviral properties. In material science, it has been used as a building block for the synthesis of fluorescent dyes and OLED materials. In organic synthesis, it has been used as a fluorinating agent and a catalyst for various reactions.
特性
CAS番号 |
13180-38-6 |
|---|---|
分子式 |
C9F7N |
分子量 |
255.09 g/mol |
IUPAC名 |
2,3,4,5,6,7,8-heptafluoroquinoline |
InChI |
InChI=1S/C9F7N/c10-2-1-3(11)7(15)9(16)17-8(1)6(14)5(13)4(2)12 |
InChIキー |
PXEKJPZSMAMHCB-UHFFFAOYSA-N |
SMILES |
C12=C(C(=C(C(=C1F)F)F)F)N=C(C(=C2F)F)F |
正規SMILES |
C12=C(C(=C(C(=C1F)F)F)F)N=C(C(=C2F)F)F |
その他のCAS番号 |
13180-38-6 |
同義語 |
Quinoline, heptafluoro- |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




